2-chloro-N-(quinolin-3-yl)acetamide
Overview
Description
2-chloro-N-(quinolin-3-yl)acetamide is an organic compound with the molecular formula C11H9ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(quinolin-3-yl)acetamide typically involves the reaction of 2-chloroquinoline with acetamide under specific conditions. One common method includes the use of a solvent such as dichloromethane and a catalyst like lutidine. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(quinolin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or water.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of quinoline amines.
Scientific Research Applications
2-chloro-N-(quinolin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(quinolin-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A precursor in the synthesis of 2-chloro-N-(quinolin-3-yl)acetamide.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
Quinoline amines: Reduced derivatives with potential therapeutic applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Chloro-N-(quinolin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its antibacterial, antiviral, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
This compound can be described by its chemical formula . The presence of a chloro group and a quinoline moiety suggests potential interactions with biological targets, which are critical for its activity.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound and related compounds. The following table summarizes key findings regarding its antibacterial efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |
---|---|---|
Escherichia coli | 4 µg/mL | More potent than penicillin G |
Staphylococcus aureus | 8 µg/mL | Comparable to norfloxacin |
Klebsiella pneumoniae | 16 µg/mL | Less effective than erythromycin |
Pseudomonas aeruginosa | 32 µg/mL | Similar to standard drugs |
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives showed inhibition zones comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .
Antiviral Activity
The antiviral properties of this compound have also been explored. A notable study highlighted that quinoline derivatives could inhibit viral replication effectively. The mechanism appears to involve the disruption of viral entry or replication processes within host cells. For example, compounds with similar structures demonstrated up to 85% inhibition of viral growth in vitro, with low cytotoxicity observed at effective concentrations .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies. It has shown promising results against several cancer cell lines:
Cell Line | IC50 (µM) | Effectiveness |
---|---|---|
HeLa (cervical cancer) | 15 | Significant growth inhibition |
MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |
A549 (lung cancer) | 25 | Effective at higher concentrations |
Research indicates that the compound can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle progression . Further investigations into its mechanism of action are warranted to fully elucidate its anticancer properties.
Case Studies
- Antibacterial Efficacy Study : A study conducted on a series of quinoline derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against E. coli and S. aureus. The study concluded that structural modifications could optimize the biological activity of these compounds.
- Antiviral Mechanism Exploration : Another research effort focused on the antiviral mechanisms of quinoline derivatives, revealing that they might inhibit viral replication by interfering with RNA synthesis. This finding supports the further development of these compounds as antiviral agents .
Properties
IUPAC Name |
2-chloro-N-quinolin-3-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGMXFPYPJHPSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575455 | |
Record name | 2-Chloro-N-(quinolin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121221-07-6 | |
Record name | 2-Chloro-N-(quinolin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(quinolin-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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